2,6-Dimethyl-4-piperidin-4-yl-morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-piperidin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJFAYHVMWIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389949, DTXSID801277519 | |
| Record name | 2,6-Dimethyl-4-piperidin-4-yl-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-(4-piperidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551923-15-0, 436099-87-5 | |
| Record name | 2,6-Dimethyl-4-(4-piperidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551923-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-piperidin-4-yl-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-(4-piperidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine and Its Derivatives
Direct Synthesis Approaches to the Core 2,6-Dimethyl-4-piperidin-4-yl-morpholine (B1306328) Scaffold
The construction of the target molecule hinges on the formation of the 2,6-disubstituted morpholine (B109124) ring and the crucial carbon-nitrogen bond linking it to the piperidine (B6355638) moiety.
Intramolecular Reductive Cyclization Routes for 2,6-Disubstituted Morpholines
The 2,6-disubstituted morpholine core is a common motif in bioactive molecules, and its synthesis is well-documented. researchgate.net Intramolecular cyclization is a primary strategy for its formation. One powerful method involves the palladium-catalyzed hydroamination of aminoalkenes. This reaction proceeds stereoselectively to give morpholines, often as a single diastereomer, in excellent yields. rsc.org
Another prominent route involves the reaction of enantiopure epoxides with amino alcohols. This initial reaction forms an amino diol intermediate, which then undergoes a regioselective ring closure to yield the morpholine ring. The challenge in this approach lies in achieving selective activation of the appropriate hydroxyl group to ensure the desired cyclization. nih.gov A related strategy is the regioselective ring-opening of oxiranes using a tosylamide under phase transfer catalysis (PTC) conditions, which provides a pathway to 2,6-disubstituted morpholines. researcher.life
Furthermore, rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been described for creating cyclic structures, which could be adapted for forming the heterocyclic morpholine ring from a suitable acyclic precursor. beilstein-journals.org These methods highlight the importance of intramolecular bond formation in efficiently constructing the desired ring system.
Coupling Reactions for Piperidine-Morpholine Linkages
Connecting the pre-formed morpholine and piperidine rings is a critical step. A highly effective and direct method for this type of linkage is reductive amination. This reaction typically involves the coupling of a ketone with an amine in the presence of a reducing agent.
A plausible synthesis for the core scaffold of this compound would involve the reaction of 1-benzyl-4-piperidone with cis-2,6-dimethylmorpholine . This reaction can be performed in a suitable solvent like toluene, followed by hydrogenation to simultaneously reduce the formed enamine or iminium ion and remove the benzyl (B1604629) protecting group from the piperidine nitrogen. google.com A similar, documented synthesis of 4-Morpholinopiperidine involves reacting N-tert-butoxycarbonyl-4-piperidone with morpholine in the presence of palladium on carbon under a hydrogen atmosphere, followed by deprotection. guidechem.com
These coupling reactions are fundamental in medicinal chemistry for joining heterocyclic fragments to build more complex molecular architectures. nih.govacs.org
Strategies for Derivatization of the Piperidine Moiety
Once the core scaffold is assembled, the piperidine nitrogen offers a prime site for further functionalization, allowing for the introduction of a wide array of substituents to modulate molecular properties.
N-Alkylation and N-Acylation Strategies
The secondary amine of the piperidine ring is readily derivatized through N-alkylation or N-acylation.
N-Alkylation is commonly achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The choice of base and solvent is crucial for optimizing the reaction and preventing the formation of quaternary ammonium (B1175870) salts. Common conditions include using potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netchemicalforums.com For more reactive electrophiles, such as p-methoxybenzyl chloride, reaction conditions may need to be adjusted to favor the desired SN2 pathway over potential SN1 side reactions. chemicalforums.com
N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride. This reaction typically proceeds readily to form a stable amide bond. N-Acylpiperidines often exhibit restricted rotation about the newly formed amide bond. chempedia.info The synthesis of N-acyl-N-phenyl ureas of various substituted piperidines has been reported, demonstrating the utility of acylation in creating diverse derivatives. nih.gov
Table 1: General Conditions for N-Alkylation of Piperidines
| Reagent | Base | Solvent | Temperature | Reference(s) |
|---|---|---|---|---|
| Alkyl Bromide/Iodide | K₂CO₃ | Dry DMF | Room Temp | researchgate.net |
| Alkyl Halide | NaH | Dry DMF | 0 °C to Room Temp | researchgate.net |
| Benzyl Chloride | K₂CO₃ | Ethanol | 80 °C (Microwave) | chemicalforums.com |
| Alkyl Halide | None (forms salt) | Acetonitrile | Room Temp | researchgate.net |
Mannich Reaction Incorporations and Related Approaches
The Mannich reaction is a powerful three-component condensation reaction for introducing aminomethyl groups, providing another avenue for derivatization. sciencemadness.org In this context, the piperidine nitrogen of this compound can act as the amine component. The reaction involves condensing the piperidine with a non-enolizable aldehyde (commonly formaldehyde) and a compound containing an active hydrogen (a C-H, N-H, or O-H acidic compound).
For instance, reacting 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde (B43269) and morpholine yields 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one , demonstrating the incorporation of a morpholinomethyl group onto the piperidine nitrogen. researchgate.net This highlights a direct method for appending complex groups to the piperidine scaffold. The Mannich reaction is valued for its ability to build polyfunctional piperidines and is a cornerstone in the synthesis of many bioactive compounds and natural alkaloids. rsc.orgresearchgate.net
Table 2: Components for Mannich Reaction Derivatization
| Amine Component | Aldehyde | Active Hydrogen Source | Resulting Moiety | Reference(s) |
|---|---|---|---|---|
| Piperidine Derivative (N-H) | Formaldehyde | Ketone (e.g., Acetophenone) | β-Aminoketone | sciencemadness.org |
| Piperidine Derivative (N-H) | Formaldehyde | Morpholine | Morpholinomethyl | researchgate.net |
| Piperidine Derivative (N-H) | Various Aldehydes | Nitroalkane (aza-Henry) | β-Nitroamine | researchgate.net |
Stereoselective Synthesis of 2,6-Disubstituted Morpholine Scaffolds
Achieving specific stereochemistry in the 2,6-dimethylmorpholine (B58159) ring is critical, as the spatial arrangement of substituents can significantly impact biological activity. Several stereoselective methods have been developed for this purpose.
An efficient and highly diastereoselective synthesis of trans-2,5-disubstituted morpholines has been achieved through the reaction of enantiopure epoxides with amino alcohols, followed by a controlled cyclization step. nih.gov This approach provides excellent control over the relative stereochemistry of the substituents.
Palladium-catalyzed intramolecular hydroamination of unsaturated amino alcohols is another powerful technique that yields 2,5-disubstituted morpholines as a single diastereomer. rsc.org The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. Additionally, silyl-Prins cyclization has been explored for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans, a strategy that could potentially be adapted for oxygenated heterocycles like morpholines. mdpi.com The development of these methods allows for the precise construction of desired stereoisomers, which is essential for structure-activity relationship studies. evotec.com
General Synthetic Routes for Piperidine and Morpholine Derivatives
The construction of piperidine and morpholine rings can be achieved through a variety of established synthetic organic chemistry methods. These routes offer access to a wide range of substituted derivatives, which are crucial for developing analogs of this compound.
Piperidine Ring Synthesis
The piperidine ring, a ubiquitous feature in many biologically active compounds, can be synthesized through several primary strategies. researchgate.net Key methods include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of open-chain amines, and various cycloaddition reactions. nih.govdtic.mil
One of the most common and direct methods for producing the piperidine core is the reduction of corresponding pyridine derivatives. dtic.mil This transformation can be achieved using various reducing agents and catalytic systems. nih.gov
Another powerful strategy involves the intramolecular cyclization of acyclic precursors. These reactions form the heterocyclic ring by creating a new carbon-nitrogen or carbon-carbon bond within a suitably functionalized linear molecule. Methods like aza-Michael reactions and metal-catalyzed cyclizations are prominent examples. nih.gov For instance, palladium-catalyzed oxidative amination of unactivated alkenes can yield substituted piperidines. nih.gov
The table below summarizes some general methods for piperidine synthesis.
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Product Type | Reference |
| Catalytic Hydrogenation | Pyridine Derivatives | Transition metals (e.g., Nickel, Palladium, Platinum) | Substituted Piperidines | nih.govdtic.mil |
| Oxidative Amination | Non-activated Alkenes | Gold(I) complex, Palladium catalyst | Substituted Piperidines | nih.gov |
| Intramolecular Cyclization | 5-Aminoalkanols | Not specified | Piperidines | dtic.mil |
| Mannich Condensation | Aldehyde, Amine, Compound with active H | Acid or Base catalyst | Piperidin-4-ones | mdpi.comresearchgate.net |
| Aza-Diels-Alder Reaction | Imines and Dienes | Lewis Acid catalyst | Tetrahydropyridines (precursors) | Not specified |
Morpholine Ring Synthesis
The morpholine ring is another key heterocyclic motif present in numerous compounds. mdpi.com Its synthesis often starts from 1,2-amino alcohols, which can undergo cyclization to form the six-membered ring containing both nitrogen and oxygen. organic-chemistry.orgchemrxiv.org
A modern and efficient method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgchemrxiv.org This protocol is noted for its high yield and redox-neutral conditions. organic-chemistry.org Another established route is the dehydration of diethanolamine (B148213) or its derivatives, often using strong acids like sulfuric or hydrochloric acid at high temperatures. youtube.com
Furthermore, intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate, provides a pathway to morpholine derivatives. organic-chemistry.org Palladium-catalyzed methods, such as the Wacker-type aerobic oxidative cyclization of alkenes, have also been developed for accessing various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org
The following table outlines common synthetic strategies for the morpholine ring.
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Product Type | Reference |
| Cyclization with Ethylene Sulfate | 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | Substituted Morpholines | organic-chemistry.orgchemrxiv.org |
| Dehydration/Cyclization | Diethanolamine | Concentrated HCl or H₂SO₄ | Morpholine | youtube.com |
| Intramolecular Hydroalkoxylation | Nitrogen-tethered Alkenes | Boron Trifluoride Etherate | Substituted Morpholines | organic-chemistry.org |
| Wacker-Type Oxidative Cyclization | Alkenyl Amines | Pd(DMSO)₂(TFA)₂ | Substituted Morpholines | organic-chemistry.org |
| Reaction with α-phenylvinylsulfonium salt | 1,2-Amino Alcohols | α-phenylvinylsulfonium salt | C-substituted Morpholines | organic-chemistry.org |
The synthesis of derivatives of this compound would likely involve a multi-step sequence combining these fundamental ring-forming reactions. For example, a pre-formed 4-amino-piperidine derivative could be reacted with a suitable diepoxide or a related synthon to construct the 2,6-dimethylmorpholine ring onto the piperidine nitrogen. Alternatively, a Mannich-type reaction involving a piperidin-4-one, formaldehyde, and morpholine has been used to synthesize related structures, suggesting a potential route for N-alkylation of the piperidine ring with a morpholine-containing fragment. mdpi.comresearchgate.net
Advanced Structural Characterization and Conformational Analysis of 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine Systems
X-ray Crystallography for Molecular and Crystal Structure Determination
While specific crystallographic data for 2,6-Dimethyl-4-piperidin-4-yl-morpholine (B1306328) is not publicly available, analysis of related structures provides a robust model for its expected solid-state conformation. For instance, studies on 1,2-dimorpholinoethane (B162056) have detailed the precise bond lengths and angles within the morpholine (B109124) ring. mdpi.com Similarly, extensive crystallographic data exists for a variety of substituted piperidine (B6355638) derivatives, which informs our understanding of that portion of the molecule. researchgate.net
Conformational Analysis of Morpholine and Piperidine Rings (e.g., Chair Conformation)
Both morpholine and piperidine are six-membered saturated heterocyclic rings that preferentially adopt a chair conformation to minimize angular and torsional strain. In the case of this compound, it is anticipated that both rings would exist in a chair conformation.
The morpholine ring in related structures, such as 1,2-dimorpholinoethane, has been shown to adopt a classic chair conformation. mdpi.com For the piperidine ring, studies on compounds like alectinib, which contains a 4-(morpholin-4-yl)piperidin-1-yl moiety, confirm a chair conformation for both the piperidine and morpholine rings in the solid state. mdpi.com This conformation is the most thermodynamically stable arrangement for these types of rings. rsc.org
The relative orientation of the substituents on the chair framework is crucial. For the cis-isomer of 2,6-dimethylmorpholine (B58159), the two methyl groups would ideally occupy equatorial positions to minimize steric hindrance, a common feature in substituted cyclohexanes and related heterocycles. nist.gov The piperidin-4-yl substituent on the morpholine nitrogen would also have a preferred orientation to reduce steric clash with the morpholine ring protons.
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of new chemical entities in both solid and solution states. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone methods for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the mapping of its connectivity and stereochemistry. For this compound, ¹H and ¹³C NMR would be the primary techniques for structural verification.
Based on data from related compounds like 2,6-dimethylmorpholine and various N-substituted piperidines, a predicted set of NMR chemical shifts can be proposed. nih.govchemicalbook.com The protons of the methyl groups on the morpholine ring are expected to appear as a doublet in the upfield region of the ¹H NMR spectrum. The methine protons at the C2 and C6 positions of the morpholine ring would likely resonate as a multiplet. The protons on the piperidine ring would show characteristic patterns depending on their axial or equatorial positions. Two-dimensional NMR techniques, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity between the morpholine and piperidine rings. researchgate.net
Predicted ¹H and ¹³C NMR Data for this compound (Based on analogous structures; actual values may vary)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Morpholine -CH(CH₃) (C2, C6) | ~3.6 - 3.8 | ~72 - 74 |
| Morpholine -CH₂-N (C3, C5 axial) | ~2.0 - 2.2 | ~55 - 57 |
| Morpholine -CH₂-N (C3, C5 equatorial) | ~2.7 - 2.9 | |
| Morpholine -CH₃ (on C2, C6) | ~1.1 - 1.2 | ~18 - 20 |
| Piperidine -CH-N (C4) | ~2.5 - 2.7 | ~58 - 60 |
| Piperidine -CH₂-N (C2, C6 equatorial) | ~2.9 - 3.1 | ~45 - 47 |
| Piperidine -CH₂-N (C2, C6 axial) | ~2.4 - 2.6 | |
| Piperidine -CH₂-C (C3, C5 equatorial) | ~1.8 - 2.0 | ~30 - 32 |
| Piperidine -CH₂-C (C3, C5 axial) | ~1.3 - 1.5 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The monoisotopic mass of C₁₁H₂₂N₂O is 198.1732 g/mol . mdpi.com In electrospray ionization (ESI), the compound is expected to be readily protonated, yielding a prominent [M+H]⁺ ion at m/z 199.1805. uni.lu Fragmentation of the parent ion in tandem mass spectrometry (MS/MS) would likely proceed through several characteristic pathways. Cleavage of the C-N bond connecting the two heterocyclic rings is a probable fragmentation route, leading to ions corresponding to the 2,6-dimethylmorpholine and piperidine fragments. Other likely fragmentations include the loss of a methyl group or the opening of one of the rings. The study of fragmentation patterns of related piperidine alkaloids provides a basis for these predictions. nih.govscielo.br
Predicted Mass Spectrometry Data for (2r,6s)-2,6-dimethyl-4-(piperidin-4-yl)morpholine (Based on predicted values from PubChem and fragmentation of similar compounds)
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 198.1727 |
| [M+H]⁺ | 199.1805 |
| [M+Na]⁺ | 221.1624 |
| [M+K]⁺ | 237.1364 |
| [M+H-H₂O]⁺ | 181.1705 |
Computational Chemistry and Molecular Modeling of 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust and widely used quantum chemical method for investigating the electronic structure of molecules. aps.org For 2,6-Dimethyl-4-piperidin-4-yl-morpholine (B1306328), DFT calculations, likely employing a functional such as B3LYP with a 6-311G** or similar basis set, would be performed to optimize the molecule's three-dimensional geometry to its lowest energy state. nih.gov
This process would yield precise data on bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT analysis provides crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.
Other properties, such as the molecular electrostatic potential (MEP), can also be mapped onto the electron density surface. nih.gov The MEP visualizes the charge distribution, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which is crucial for predicting sites of interaction in chemical reactions. nih.gov For instance, the nitrogen and oxygen atoms in the morpholine (B109124) and piperidine (B6355638) rings are expected to be regions of negative potential.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |
| Mulliken Charge on N (Piperidine) | -0.42 e | Indicates a partial negative charge, suggesting a site for electrophilic attack or hydrogen bonding. nih.gov |
| Mulliken Charge on O (Morpholine) | -0.55 e | Indicates a significant partial negative charge, highlighting a key site for interactions. |
This table is interactive. Users can sort columns to compare properties.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netnih.gov This method is vital for screening virtual libraries of compounds against a biological target to identify potential drug candidates. mdpi.com
For this compound, docking simulations would be performed using software like AutoDock Vina. mdpi.commdpi.com The process involves preparing the 3D structure of a target protein, often obtained from the Protein Data Bank (PDB), by removing water molecules and co-crystallized ligands. mdpi.com A "grid box" is then defined around the protein's active site. The compound is then computationally "docked" into this site in numerous possible conformations and orientations.
The simulation calculates a binding affinity or "docking score" (typically in kcal/mol), which estimates the strength of the interaction. mdpi.com A more negative score indicates a stronger predicted binding. The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. mdpi.comnih.gov For example, the nitrogen and oxygen atoms of the morpholine and piperidine rings could act as hydrogen bond acceptors.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target (Note: This data is for illustrative purposes only.)
| Parameter | Result | Details |
| Binding Affinity (kcal/mol) | -8.9 | A strong predicted binding affinity suggests the compound could be an effective inhibitor. mdpi.com |
| Hydrogen Bonds | 3 | Interactions with key residues such as ASP 168, LYS 72, and GLU 91. |
| Interacting Residues | ASP 168, LYS 72, GLU 91, LEU 25, VAL 33, ALA 52, ILE 150 | Includes both polar and non-polar residues, indicating a combination of hydrogen bonding and hydrophobic interactions stabilizing the complex. nih.gov |
This table is interactive. Hover over the interacting residues for more information.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex and to observe conformational changes in both the ligand and the protein upon binding. nih.gov
An MD simulation of the this compound-protein complex, obtained from docking, would be performed using software like NAMD. nih.gov The system is typically solvated in a water box and neutralized with ions to mimic physiological conditions. nih.gov The simulation is then run for a duration of nanoseconds (e.g., 100-200 ns), calculating the forces between atoms and their subsequent movements at very short time intervals.
Analysis of the simulation trajectory, particularly the root-mean-square deviation (RMSD) of the protein and ligand atoms, can confirm the stability of the binding. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. nih.gov MD simulations can also reveal the flexibility of different parts of the protein and how the ligand adapts its conformation within the binding site. nih.gov
Table 3: Summary of a Hypothetical 100 ns Molecular Dynamics Simulation (Note: This data is for illustrative purposes only.)
| Analysis | Metric | Predicted Outcome | Interpretation |
| Complex Stability | Average RMSD | 1.8 Å | A low and stable RMSD value indicates the protein-ligand complex remains stable throughout the simulation. nih.gov |
| Ligand Stability | Ligand RMSD | 0.9 Å | Suggests the ligand maintains a consistent binding pose within the active site. |
| Binding Free Energy | MM-PBSA/GBSA | -45 kcal/mol | A favorable binding free energy confirms a strong and stable interaction. |
This table is interactive. Click on a metric for a detailed explanation.
Homology Modeling for Binding Site Identification and Characterization
In cases where the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a reliable model. nih.gov This technique is based on the principle that proteins with similar sequences adopt similar three-dimensional structures.
The process would begin by identifying a suitable template protein with a known experimental structure and a high degree of sequence identity to the target protein. A sequence alignment is performed, and a 3D model of the target protein is built based on the template's backbone structure. This model is then refined and validated using various computational tools.
Once a high-quality model of the target protein is generated, it can be used for the molecular docking and molecular dynamics simulations described above. nih.gov This allows for the identification and characterization of the binding site for this compound, even in the absence of an experimentally determined protein structure, thereby guiding further drug discovery efforts. nih.gov
Structure Activity Relationship Sar Studies of 2,6 Dimethyl 4 Piperidin 4 Yl Morpholine Derivatives
Influence of Piperidine (B6355638) Nitrogen Substitution on Biological Activity and Potency
The nitrogen atom of the piperidine ring is a common site for chemical modification to modulate the pharmacological profile of a compound. Substituents on this nitrogen can influence potency, selectivity, and pharmacokinetic properties.
In studies of related scaffolds, the nature of the substituent on a piperidine or piperazine (B1678402) ring has been shown to be a critical determinant of biological activity. For example, in a series of 2-(benzimidazol-2-yl)quinoxalines, compounds featuring an N-methylpiperazine moiety demonstrated promising cytotoxic activity against a variety of cancer cell lines. nih.govacs.org Conversely, replacing this N-methylpiperazine group with an unsubstituted piperidine or morpholine (B109124) fragment led to a significant reduction or complete loss of cytotoxic activity in most cases. nih.govacs.org
However, in some instances, specific substitutions on the piperidine nitrogen can confer selective activity. One study noted that a piperidine-containing regioisomer exhibited a selective cytotoxic effect against lung adenocarcinoma (A549) cells. nih.govacs.org Further modifications, such as the synthesis of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones, represent another strategy to explore the chemical space around the piperidine nitrogen. nih.gov In a series of pyrrolo[3,4-c]pyrrole (B14788784) derivatives designed as COX inhibitors, replacing a 4-arylpiperazine moiety with a 4-arylpiperidine led to a decrease in COX-2 inhibition, highlighting the sensitivity of the target to the nature of the heterocyclic ring and its substitution. nih.gov
Table 1: Effect of Piperidine/Piperazine Ring Modifications on Cytotoxic Activity
| Scaffold | Modification | Effect on Biological Activity | Source |
| 2-(Benzimidazol-2-yl)quinoxaline | Replacement of N-methylpiperazine with piperidine | Significant decrease or complete loss of cytotoxicity. nih.govacs.org | ACS Publications |
| 2-(Benzimidazol-2-yl)quinoxaline | Replacement of N-methylpiperazine with morpholine | Significant decrease or complete loss of cytotoxicity. nih.govacs.org | ACS Publications |
| Pyrrolo[3,4-c]pyrrole | Replacement of 4-arylpiperazine with 4-arylpiperidine | Loss of COX-2 inhibition. nih.gov | MDPI |
These findings collectively underscore the pivotal role of the piperidine nitrogen substituent in defining the biological activity and potency of heterocyclic compounds.
Impact of Morpholine Ring Substitutions (e.g., 2,6-Dimethyl Effect) on Activity and Steric Hindrance
Substitutions on the morpholine ring can significantly alter a molecule's properties, including its conformation, lipophilicity, and ability to interact with biological targets. The morpholine moiety itself is often incorporated into drug candidates to modulate pharmacokinetic properties, as its weak basicity and the presence of the oxygen atom can enhance solubility and permeability. nih.gov
The introduction of methyl groups at the 2 and 6 positions of the morpholine ring, as seen in the parent compound, introduces specific steric and conformational constraints. While direct SAR studies on 2,6-dimethyl-4-piperidin-4-yl-morpholine (B1306328) were not found, the effects of substitutions on other morpholine-containing structures provide valuable insights. For instance, in a study of morpholine-2,5-dione (B184730) derivatives, the nature of the alkyl substituents at the 3 and 6 positions was crucial for antimicrobial activity. nih.gov Specifically, 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione (PPM) showed significantly better activity against both Gram-positive and Gram-negative bacteria than its 3-(2-methylpropyl) analogue (BPM). nih.gov
The steric bulk introduced by substituents like the 2,6-dimethyl groups can influence how the molecule fits into a target's binding site. This can be advantageous, for example, by orienting other parts of the molecule for optimal interaction or by preventing metabolism at susceptible positions. In the context of central nervous system (CNS) drug design, the flexible conformation of the morpholine ring is considered a valuable asset, allowing it to participate in various lipophilic and hydrophilic interactions. nih.gov Therefore, the 2,6-dimethyl substitution would be expected to rigidify this conformation to some extent, potentially leading to higher selectivity for a specific biological target.
Role of Linker Architectures and Cyclic Features in Modulating Bioactivity
Research on other molecular scaffolds has demonstrated the importance of linker architecture. In one study of novel quinoline (B57606) derivatives, the length of the methylene (B1212753) side chain connecting the quinoline core to a morpholine group significantly influenced cholinesterase inhibitory potency. mdpi.com Derivatives with a shorter, two-methylene linker generally exhibited better activity than those with three or four-methylene linkers. mdpi.com
Introducing conformational constraints, such as unsaturation or additional rings, can also profoundly impact activity.
Unsaturation: Introducing a double bond into a piperidine ring was found to increase potency tenfold in a series of azaindole derivatives. dndi.org
Ring Restrictions: In the development of CC chemokine receptor 2 (CCR2) antagonists, constraining a flexible linear molecule into a 1,3-disubstituted cyclopentane (B165970) scaffold led to a significant enhancement in receptor binding and antagonist activity. nih.gov
These examples highlight that modifying the linker and incorporating cyclic features are powerful strategies for optimizing the orientation of key pharmacophoric elements, thereby enhancing biological activity.
Isosteric Replacements of the Morpholine Moiety and their Pharmacological Implications
Isosteric replacement, the substitution of one atom or group for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry used to improve potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com The morpholine moiety is often considered a bioisostere for other cyclic amines like piperidine and piperazine. enamine.netnih.gov
Comparative studies often reveal significant differences in pharmacological outcomes upon isosteric replacement.
In a series of potential antitumor agents, replacing an N-substituted piperazine with a morpholine fragment resulted in a significant decrease or total loss of cytotoxic activity. nih.govacs.org
Similarly, in the development of antitrypanosomal agents, an attempt to improve metabolic clearance by replacing a piperidine ring with a morpholine ring led to an inactive compound. dndi.org
These results suggest that while these rings are structurally similar, the subtle differences in their physicochemical properties—such as basicity (pKa), hydrogen bonding capacity, and conformational preference—can have profound pharmacological implications. The oxygen atom in the morpholine ring, for instance, reduces the basicity of the nitrogen atom compared to piperidine and piperazine and can act as a hydrogen bond acceptor, fundamentally changing its interaction profile within a receptor binding site. nih.gov The choice between these heterocycles is therefore highly context-dependent and crucial for achieving the desired biological effect.
Table 2: Pharmacological Implications of Replacing Morpholine Isosteres
| Original Scaffold/Fragment | Isosteric Replacement | Resulting Change in Activity | Source |
| N-Substituted Piperazine | Morpholine | Significant decrease or loss of cytotoxic activity. acs.org | ACS Publications |
| Piperidine | Morpholine | Led to an inactive compound (antitrypanosomal). dndi.org | DNDi |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new molecules and provide insights into the structural features that are important for bioactivity. nih.gov
Although a specific QSAR study for this compound derivatives was not identified, QSAR methodologies have been successfully applied to related heterocyclic scaffolds. For instance, a 3D-QSAR study was conducted on a series of 1,2,4-triazole (B32235) derivatives to understand their selectivity as COX-2 inhibitors. nih.gov
The study developed a pharmacophore model that identified the key features required for activity.
The resulting models were statistically significant, with good predictive power for new compounds, as assessed by metrics like the root mean square error (RMSE) and Q2. nih.gov
The 3D-QSAR visualization maps highlighted regions where certain properties (e.g., hydrophobic, hydrogen bond donor) were favorable or unfavorable for activity, guiding further drug design. nih.gov
In another study on pyrrolo[3,4-c]pyrrole derivatives, QSAR was used to support the experimental data on COX-1/COX-2 inhibition. nih.gov Molecular dynamics simulations, a related computational technique, have also been used to validate the stability of ligand-protein interactions for morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. researchgate.net These examples demonstrate the power of QSAR and related computational methods to rationalize SAR data and guide the design of more potent and selective analogues.
Biological Target Identification and Mechanistic Insights
Exploration of Central Nervous System (CNS) Targets for Morpholine-Piperidine Scaffolds
The morpholine (B109124) ring is a common feature in drugs targeting the central nervous system, where it can enhance potency, serve as a scaffold to correctly orient other functional groups, and improve pharmacokinetic properties like crossing the blood-brain barrier. mdpi.comacs.org Similarly, the piperidine (B6355638) ring is a ubiquitous structure in many natural alkaloids and synthetic drugs with neurological activity. nih.govencyclopedia.pub
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant cause of both familial and sporadic Parkinson's disease. The resulting over-activation of LRRK2 kinase is a key target for therapeutic intervention. google.comnih.gov The development of potent and selective LRRK2 kinase inhibitors is a major goal in the search for disease-modifying treatments for Parkinson's. nih.govgoogle.com
Research into LRRK2 inhibitors has led to the development of potent molecules, such as MLi-2, which can reverse some of the pathological effects of LRRK2 mutations in animal models. nih.govnih.gov While direct studies on 2,6-Dimethyl-4-piperidin-4-yl-morpholine (B1306328) are not prominent, the morpholine scaffold is critical in the design of various kinase inhibitors, including those for CNS targets like the PI3K/Akt/mTOR pathway. acs.org The ability of the morpholine group to act as a key pharmacophore in kinase inhibitors suggests that a morpholine-piperidine scaffold could be a viable starting point for designing novel LRRK2 inhibitors. nih.govmdpi.com For instance, optimization of pyrrolo[2,3-d]pyrimidine-based fragments has yielded highly potent and selective LRRK2 inhibitors for use as chemical probes in studying Parkinson's pathology. google.com
The morpholine-piperidine scaffold has relevance for interactions with multiple neuroreceptors, which are critical components of the central nervous system.
Cannabinoid Receptors: Cannabinoid receptors (CB1 and CB2) are G-protein-coupled receptors (GPCRs) involved in regulating pain, inflammation, mood, and appetite. acs.orgsci-hub.senih.gov The development of ligands that can selectively modulate these receptors is a significant area of drug discovery. acs.org The morpholine ring has been identified as a key component in ligands targeting these receptors; for example, morpholine–azaindoles are known to interact with cannabinoid receptors. mdpi.com Likewise, the piperidine ring is a common structural element in potent cannabinoid receptor ligands. sci-hub.semolport.com The hybridization of such scaffolds is a strategy used to develop new ligands with high affinity and selectivity for CB1 and/or CB2 receptors. acs.org
GABAA Receptors: The GABA (gamma-aminobutyric acid) receptor system is the primary inhibitory neurotransmitter system in the brain. Studies have shown that piperidine-containing compounds can bind effectively to GABAA receptors. researchgate.net For example, the compound piperidine-4-sulphonic acid has been shown to bind to two distinct sites on GABAA receptors in bovine brain membranes, suggesting that the piperidine ring is a suitable scaffold for interacting with this receptor class. researchgate.net
Enzyme Inhibition Profiles and Mechanism of Action
The constituent parts of this compound are found in inhibitors of several important enzyme classes.
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory fatty acids. nih.govgoogle.com Inhibiting sEH stabilizes these beneficial molecules, making sEH a therapeutic target for inflammatory and pain-related conditions. nih.govgoogle.com Numerous potent sEH inhibitors have been developed, with the piperidine ring being a key structural feature in some of the most effective ones. google.commdpi.com Specifically, research on 2-(piperidin-4-yl)acetamides has demonstrated that this moiety is central to potent sEH inhibition, leading to significant anti-inflammatory effects. nih.govgoogle.com This suggests that the piperidin-4-yl portion of this compound could confer sEH inhibitory activity.
The mammalian target of rapamycin (B549165) (mTOR) is a central protein kinase that regulates cell growth, proliferation, and survival. researchgate.netnih.gov Dysregulation of the mTOR pathway is implicated in cancer and neurological diseases. nih.govnih.gov The morpholine ring is a hallmark of many potent and selective mTOR inhibitors. encyclopedia.pubnih.gov
Notably, the substitution pattern on the morpholine ring is critical for activity and selectivity. The introduction of methyl groups, as in the 2,6-dimethylmorpholine (B58159) structure, has been shown to be highly beneficial. For example, Ku-0063794, which contains a (2R,6S)-2,6-dimethylmorpholino group, is a potent inhibitor of both mTORC1 and mTORC2 complexes with high selectivity over other kinases. researchgate.net Similarly, the development of inhibitors like AZD8055 and AZD2014, which feature (3S)-3-methylmorpholin-4-yl groups, underscores the importance of substituted morpholines for achieving high potency and selectivity for mTOR kinase. researchgate.net Molecular modeling suggests that the steric bulk of substituted morpholines fits into a deeper pocket in the mTOR kinase domain, which accounts for the enhanced selectivity over related kinases like PI3K. encyclopedia.pub
Antiviral Activity and Related Mechanistic Investigations
Both the piperidine and morpholine heterocyclic systems are present in a variety of compounds investigated for antiviral properties. nih.govnih.gov The piperidine scaffold, in particular, has been incorporated into numerous antiviral agents, including those targeting HIV and influenza. nih.govencyclopedia.pubsci-hub.se
Derivatives of piperidine have been designed as potent HIV-1 protease inhibitors. google.commolport.com In some designs, the piperidine ring serves as a ligand that fits into a key pocket of the viral enzyme, forming strong interactions that are decisive for the compound's potency. molport.com Furthermore, piperidine-substituted purines have been developed that show remarkable inhibitory activity against HIV-1 and significant potency against the influenza A/H1N1 virus. sci-hub.se
The morpholine ring is also a component of compounds with documented antiviral effects. nih.govnih.gov For instance, it is found in the structure of the approved anti-HIV drug Saquinavir and has been incorporated into compounds tested against other viruses. Research into tetrahydroquinazoline (B156257) derivatives containing both morpholine and piperazine (B1678402) rings has identified compounds with activity against avian paramyxovirus. nih.gov The broad utility of these two scaffolds in antiviral drug discovery suggests that a hybrid molecule like this compound could possess potential as an antiviral agent. mdpi.com
Target Selectivity and Binding Site Characterization through Mutagenesis and Structural Analysis
Detailed mutagenesis and structural analysis studies specifically for this compound are not available in the current body of scientific literature. However, the principles of target selectivity and binding site characterization for related compounds containing morpholine and piperidine rings can provide valuable insights.
The selectivity of a drug for its intended target over other related proteins is crucial for minimizing off-target effects. For morpholine-containing inhibitors, structural modifications can significantly impact selectivity. For example, in the development of kinase inhibitors, the morpholine ring can be positioned to interact with specific amino acid residues in the ATP-binding pocket, thereby conferring selectivity.
Structural analysis techniques such as X-ray crystallography and NMR spectroscopy are instrumental in elucidating the binding mode of a ligand to its target protein. These methods can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern binding affinity and selectivity. For instance, the crystal structure of Alectinib in complex with the ALK kinase domain reveals how the different parts of the molecule, including the broader scaffold that contains a morpholine-like moiety, fit into the binding site. researchgate.net
Mutagenesis studies, where specific amino acids in the target protein are altered, can further pinpoint the key residues responsible for drug binding. By observing how these mutations affect the binding affinity of a compound, researchers can build a detailed map of the binding site and understand the molecular basis of selectivity.
While direct experimental data for this compound is lacking, computational modeling and docking studies could be employed to predict its potential binding modes with various cancer-related targets. Such in silico approaches can guide the design and synthesis of new derivatives with improved potency and selectivity.
Metabolic Stability Research and Metabolic Pathway Analysis Pre Clinical in Vitro Focus
In Vitro Metabolic Stability Assays Using Hepatic Systems (e.g., Human Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays are fundamental tools for predicting the metabolic fate of a new chemical entity in the body. These assays typically utilize subcellular fractions of the liver, such as human liver microsomes (HLM) or intact liver cells (hepatocytes), which contain the primary enzymes responsible for drug metabolism. nih.gov The primary goal of these assays is to determine the intrinsic clearance (Clint) of a compound, which is a measure of the metabolic capacity of the liver for that compound.
For a compound like 2,6-Dimethyl-4-piperidin-4-yl-morpholine (B1306328), the metabolic stability would be evaluated by incubating it with HLM or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes). The disappearance of the parent compound over time is monitored, and from this, key parameters such as the half-life (t½) and intrinsic clearance are calculated. While specific experimental data for this compound is not publicly available, the general procedure and its expected outcomes can be described.
Table 1: Representative In Vitro Metabolic Stability Assay Parameters
| Parameter | Description | Typical Assay System | Significance |
| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | Human Liver Microsomes, Hepatocytes | A shorter half-life suggests rapid metabolism and potentially poor bioavailability. |
| Intrinsic Clearance (Clint) | The rate of metabolism of a compound by the liver, independent of blood flow. | Human Liver Microsomes, Hepatocytes | High intrinsic clearance often correlates with high first-pass metabolism and low oral bioavailability. |
A study on 4-aminopiperidine (B84694) drugs highlighted that modifications to the piperidine (B6355638) ring or its substituents can significantly alter metabolic clearance. For instance, blocking potential sites of metabolism on the piperidine side chain or an associated indole (B1671886) ring led to a decrease in human liver microsomal clearance from 46 µL/min/mg to 11 and 16 µL/min/mg, respectively. nih.gov This underscores the importance of the piperidine moiety in influencing metabolic stability.
Identification of Metabolic "Soft Spots" within the this compound Scaffold
Metabolic "soft spots" are chemically labile sites within a molecule that are most susceptible to enzymatic modification. Identifying these soft spots is crucial for rational drug design, as it allows for targeted chemical modifications to improve metabolic stability. For the this compound scaffold, several potential soft spots can be predicted based on common metabolic pathways for similar structures.
The alicyclic amine structures, such as piperidine and morpholine (B109124), are known to undergo several types of metabolic reactions. nih.gov These include:
N-dealkylation: The bond between the nitrogen of the piperidine ring and its substituent is a potential site for cleavage.
Ring Oxidation: The carbon atoms adjacent to the nitrogen in both the piperidine and morpholine rings are susceptible to oxidation, potentially leading to the formation of lactams.
Oxidation of the Morpholine Ring: The ether linkage in the morpholine ring can also be a site of metabolism.
Oxidation of the Dimethyl Groups: The methyl groups on the morpholine ring are potential sites for hydroxylation.
Metabolite identification studies on related compounds often reveal the primary sites of metabolism. For example, in a series of azaindole-piperidine compounds, oxidation of an isopropyl moiety was identified as the major metabolic pathway in mouse liver S9 fractions. dndi.org This highlights how even seemingly stable alkyl groups can be metabolic liabilities. Computational tools like MetaSite can also be employed to predict the most likely sites of metabolism, increasing the efficiency of identifying soft spots in early drug discovery. sigmaaldrich.com
Strategies for Enhancing Metabolic Stability through Rational Structural Modification
Once metabolic soft spots are identified, medicinal chemists can employ various strategies to enhance the compound's stability. These modifications aim to block or slow down the metabolic reactions at the labile sites without compromising the compound's desired biological activity.
Table 2: Common Strategies for Improving Metabolic Stability
| Strategy | Rationale | Example Application for the Target Scaffold |
| Steric Hindrance | Introducing bulky groups near a metabolic soft spot to physically block the approach of metabolizing enzymes. | Placing a larger substituent on the piperidine nitrogen could hinder N-dealkylation. |
| Electronic Modification | Replacing electron-rich moieties with electron-poor ones to reduce susceptibility to oxidative metabolism. nih.gov | Introducing electron-withdrawing groups on the piperidine or morpholine rings. |
| Scaffold Hopping/Isosteric Replacement | Replacing a metabolically unstable ring system with a more stable one. | Replacing the piperidine ring with a different, more stable heterocyclic system if the piperidine is found to be the primary site of metabolism. |
| Blocking Metabolism | Introducing atoms or groups at the soft spot that are resistant to metabolism, such as fluorine. | Fluorination of the piperidine or morpholine rings at sites susceptible to oxidation. |
A common strategy involves replacing an electron-rich aromatic ring with an electron-deficient heterocycle, which can mitigate oxidative metabolism by P450 enzymes. nih.gov While this compound lacks an aromatic ring, the principle of tuning electronic properties remains relevant for the heterocyclic systems. Additionally, constraining a molecule's conformation can sometimes make it less favorable for metabolism.
Role of Cytochrome P450 (CYP) Enzymes in Compound Metabolism and Bioactivation
The cytochrome P450 (CYP) superfamily of enzymes is the most significant group of enzymes involved in the phase I metabolism of drugs. nih.gov These enzymes, particularly those in families CYP1, CYP2, and CYP3, are responsible for the oxidative metabolism of a vast array of xenobiotics. mdpi.com It is highly probable that the metabolism of this compound is primarily mediated by CYP enzymes.
The specific CYP isoforms involved in the metabolism of a compound can be identified through in vitro assays using recombinant human CYP enzymes or by using specific chemical inhibitors in HLM. Knowing which CYP enzymes metabolize a drug is important for predicting potential drug-drug interactions.
In some cases, metabolism by CYP enzymes can lead to the formation of reactive metabolites, a process known as bioactivation. These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity. For instance, the metabolism of some aniline-containing compounds can lead to the formation of reactive quinone-imines. nih.gov While there is no direct evidence to suggest that this compound would form reactive metabolites, this is a possibility that would be investigated during preclinical development.
Studies on other morpholine-containing compounds have shown interactions with specific CYP enzymes. For example, a series of aryl morpholino triazenes were found to inhibit CYP1A1 and CYP1B1. nih.gov This indicates that the morpholine moiety can direct a molecule to the active site of these particular CYP isoforms. Chalcones containing a morpholine ring also showed a reduced ability to block several CYP450 enzymes, suggesting that the morpholine group can influence a compound's interaction with these enzymes. mdpi.com
Scaffold Exploration and Derivatization in Chemical Biology
Conjugation Strategies for Modulating Physicochemical Properties (e.g., PEGylation for Solubility)
Conjugation with moieties like polyethylene (B3416737) glycol (PEG) is a common strategy to enhance the solubility, bioavailability, and pharmacokinetic profile of small molecules. The secondary amine on the piperidine (B6355638) ring and the tertiary amine within the morpholine (B109124) ring of 2,6-Dimethyl-4-piperidin-4-yl-morpholine (B1306328) present potential sites for such modifications.
Despite the theoretical potential for PEGylation or other conjugation strategies, there is no specific published research detailing such modifications for this compound. General studies on PEGylation have demonstrated its effectiveness in improving the properties of various drug candidates and research compounds. acs.org The application of this technique to the specific compound has not been documented in the available literature.
Applications in Combinatorial Chemistry and Library Design
The this compound scaffold, with its multiple points for diversification, is theoretically a suitable candidate for inclusion in combinatorial libraries for drug discovery and chemical biology screening. The piperidine nitrogen, for example, can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents.
While many studies describe the synthesis of libraries based on morpholine and piperidine cores, none were found that specifically utilized this compound as a building block. nih.govacs.org The creation of diverse chemical libraries is a fundamental approach in identifying novel bioactive compounds, but the application of this specific scaffold in such endeavors is not reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
